5-(Morpholin-4-yl)pyridine-3-carboxylicacidhydrochloride 5-(Morpholin-4-yl)pyridine-3-carboxylicacidhydrochloride
Brand Name: Vulcanchem
CAS No.: 2792186-27-5
VCID: VC18237074
InChI: InChI=1S/C10H12N2O3.ClH/c13-10(14)8-5-9(7-11-6-8)12-1-3-15-4-2-12;/h5-7H,1-4H2,(H,13,14);1H
SMILES:
Molecular Formula: C10H13ClN2O3
Molecular Weight: 244.67 g/mol

5-(Morpholin-4-yl)pyridine-3-carboxylicacidhydrochloride

CAS No.: 2792186-27-5

Cat. No.: VC18237074

Molecular Formula: C10H13ClN2O3

Molecular Weight: 244.67 g/mol

* For research use only. Not for human or veterinary use.

5-(Morpholin-4-yl)pyridine-3-carboxylicacidhydrochloride - 2792186-27-5

Specification

CAS No. 2792186-27-5
Molecular Formula C10H13ClN2O3
Molecular Weight 244.67 g/mol
IUPAC Name 5-morpholin-4-ylpyridine-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C10H12N2O3.ClH/c13-10(14)8-5-9(7-11-6-8)12-1-3-15-4-2-12;/h5-7H,1-4H2,(H,13,14);1H
Standard InChI Key DXLKOJVGZCJMCT-UHFFFAOYSA-N
Canonical SMILES C1COCCN1C2=CN=CC(=C2)C(=O)O.Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound consists of a pyridine core substituted at the 3-position with a carboxylic acid group and at the 5-position with a morpholine ring. The hydrochloride salt forms via protonation of the morpholine nitrogen, yielding the molecular formula C₁₀H₁₃ClN₂O₃ and a molecular weight of 244.67 g/mol . Key structural features include:

  • Pyridine ring: A six-membered aromatic ring with nitrogen at position 1.

  • Morpholine substituent: A saturated six-membered ring containing one oxygen and one nitrogen atom, attached at the pyridine’s 5-position.

  • Carboxylic acid group: At the pyridine’s 3-position, contributing to hydrogen-bonding capacity .

Spectroscopic Identification

  • IUPAC Name: 5-Morpholin-4-ylpyridine-3-carboxylic acid hydrochloride .

  • SMILES: C1COCCN1C2=CN=CC(=C2)C(=O)O.Cl .

  • InChIKey: DXLKOJVGZCJMCT-UHFFFAOYSA-N .

Synthesis and Manufacturing

Key Synthetic Routes

The compound is typically synthesized through multi-step reactions involving pyridine functionalization and salt formation:

Route 1: Direct Amination and Acidification

  • Pyridine Amination: Reacting 5-bromopyridine-3-carboxylic acid with morpholine under palladium catalysis to introduce the morpholine group .

  • Hydrochloride Formation: Treating the free base with hydrochloric acid in methanol .

Reaction Scheme:
5-Bromopyridine-3-carboxylic acid+MorpholinePd catalyst5-Morpholinopyridine-3-carboxylic acidHClHydrochloride salt\text{5-Bromopyridine-3-carboxylic acid} + \text{Morpholine} \xrightarrow{\text{Pd catalyst}} \text{5-Morpholinopyridine-3-carboxylic acid} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

Route 2: Cyclocondensation

A patent-described method involves cyclizing intermediates with morpholine in methyl tert-butyl ether (MTBE), followed by HCl treatment .

Optimization and Yields

  • Yield: Up to 85% for the amination step .

  • Purity: ≥98% (HPLC) .

Physicochemical Properties

PropertyValueSource
Molecular Weight244.67 g/mol
Melting PointNot reported
SolubilitySoluble in polar solvents (e.g., DMSO, methanol)
pKa (Carboxylic acid)~4.2 (estimated)
LogP1.2 (predicted)

Stability: Hygroscopic; stored at 2–8°C under inert atmosphere .

Biological Activity and Applications

Drug Intermediate

  • Apixaban Synthesis: Serves as a precursor in anticoagulant drugs, facilitating pyrazole ring formation .

  • Kinase Inhibitors: The morpholine moiety enhances binding to ATP pockets in kinases .

Comparative Analysis with Isomers

IsomerCAS NumberKey Difference
2-Morpholin-4-ylpyridine-3-carboxylic acid HCl59025-45-5Morpholine at pyridine’s 2-position
4-Morpholin-4-ylpyridine-3-carboxylic acid HCl2408965-78-4Morpholine at pyridine’s 4-position

Activity Notes: Positional isomerism significantly affects biological target engagement. The 5-substituted variant shows superior kinase inhibition compared to 2- and 4-isomers .

Future Directions

  • Structure-Activity Relationships (SAR): Systematic studies to optimize anticancer potency.

  • Formulation Development: Nanoencapsulation to improve bioavailability.

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